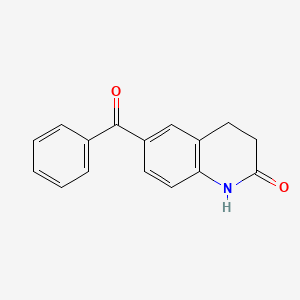

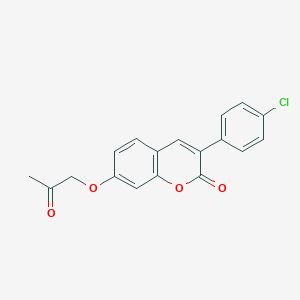

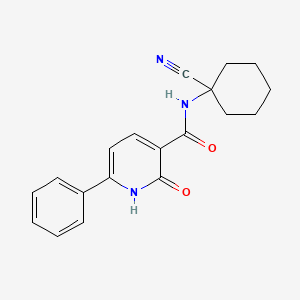

![molecular formula C17H19FN2O4 B3020411 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097922-27-3](/img/structure/B3020411.png)

1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives, which are analogs of the high-affinity nicotinic acetylcholine receptor ligand A-85380, has been reported in several studies. These compounds are synthesized through nucleophilic aromatic substitution reactions. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) involves a two-step procedure starting from a nitro precursor, followed by a Kryptofix 222-assisted 18F nucleophilic substitution and subsequent acidic deprotection to yield the final product . Similarly, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]2) is synthesized using a Kryptofix 222 assisted nucleophilic [18F]fluorination of an iodo precursor, followed by acidic deprotection . These methods provide moderate to high radiochemical yields and specific radioactivities, indicating their potential for practical applications .

Molecular Structure Analysis

The molecular structure of these fluorinated pyridine derivatives is characterized by the presence of a fluorine atom and an azetidinylmethoxy group attached to the pyridine ring. The fluorine atom is introduced through nucleophilic substitution, which is a key step in achieving the desired high-affinity binding to nicotinic acetylcholine receptors. The azetidinylmethoxy group is crucial for the ligand's interaction with the receptor, and the stereochemistry of the azetidinyl group (2(S)) is important for the binding affinity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic aromatic substitutions, which are facilitated by the use of Kryptofix 222 and microwave activation or conventional heating. These reactions are sensitive to the reaction conditions, such as temperature and solvent, which are optimized to achieve the best yield and purity of the final product. The deprotection step is typically carried out under acidic conditions to remove protecting groups without affecting the integrity of the fluorinated pyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated pyridine derivatives are influenced by their high affinity for the α4β2 subtype of nicotinic acetylcholine receptors. The specific radioactivity of these compounds is high, making them suitable for in vitro and in vivo studies. The binding affinity is characterized by low nanomolar to picomolar Kd values, indicating their potential as radioligands for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors. The introduction of the fluorine atom not only aids in the binding affinity but also enables the radiolabeling of the compounds with fluorine-18, a positron-emitting isotope .

特性

IUPAC Name |

1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQSFYLTBRZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

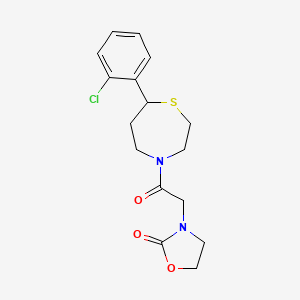

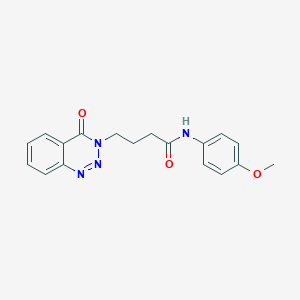

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)

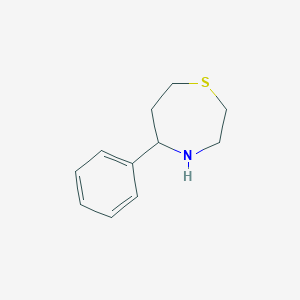

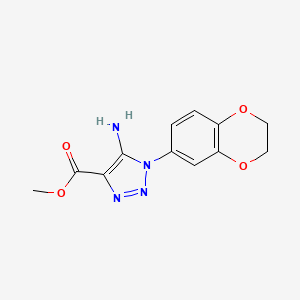

![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)

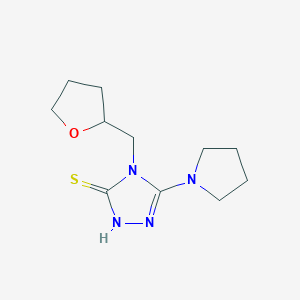

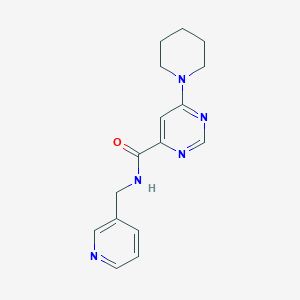

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)